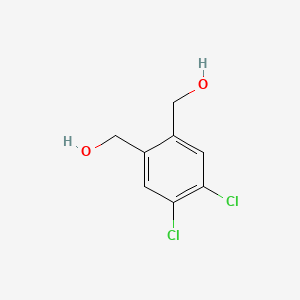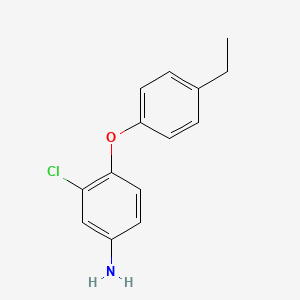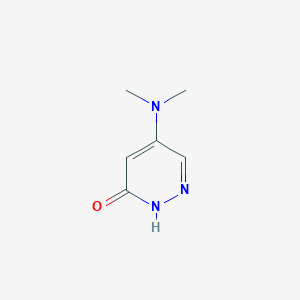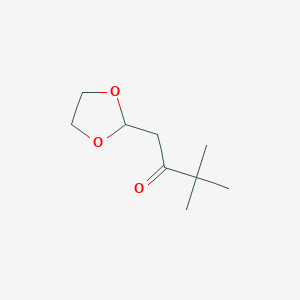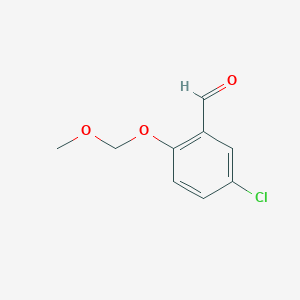
5-Chloro-2-(methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
5-Chloro-2-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aryl Ethanols
5-Chloro-2-(methoxymethoxy)benzaldehyde may be involved in the synthesis of aryl ethanols. A study described a two-step synthesis process of 2-(alkylamino)-1-arylethanols, where benzaldehydes react with nonstabilized azomethine ylides to form intermediates which are then converted into 2-(alkylamino)-1-arylethanols. This synthesis includes a variety of benzaldehydes and demonstrates their utility in creating complex organic compounds (Moshkin & Sosnovskikh, 2013).
Optical Properties in Aluminum and Zinc Complexes
The compound has been used in the synthesis and study of aluminum and zinc quinolates. A research paper reports the reaction of 4-methyl(methoxy or chloro)benzaldehyde with quinolinol, leading to the formation of aluminum and zinc complexes. These complexes exhibited interesting spectroscopic, thermal, and optical properties, demonstrating the compound's role in materials science and potentially in optoelectronics (Barberis & Mikroyannidis, 2006).
Enzyme Catalyzed Asymmetric C–C-bond Formation
Another application is in the field of enzymatic catalysis. Benzaldehyde derivatives are used as substrates in enzyme-catalyzed reactions for asymmetric synthesis. A study detailed the use of benzaldehyde lyase to catalyze the formation of benzoin derivatives, showcasing the potential of benzaldehydes in biocatalysis and organic synthesis (Kühl et al., 2007).
Synthesis of Cubane Cobalt and Nickel Clusters
In inorganic chemistry, benzaldehyde derivatives are used in the synthesis of metal clusters. A study involving the synthesis of tetranuclear complexes used different benzaldehyde derivatives, indicating the versatility of such compounds in creating complex inorganic structures with potential applications in magnetism and catalysis (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
5-chloro-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFFHSQPVBSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554022 | |
| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115560-38-8 | |
| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




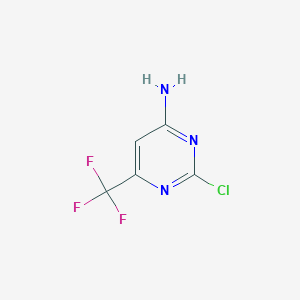
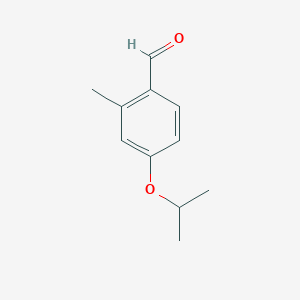
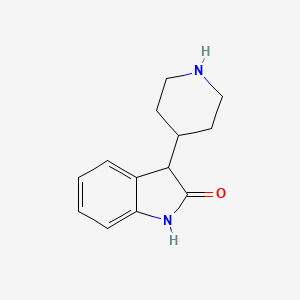

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)

